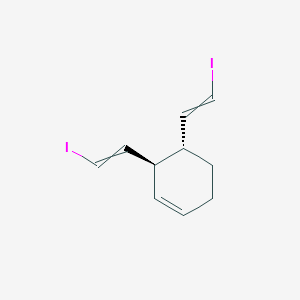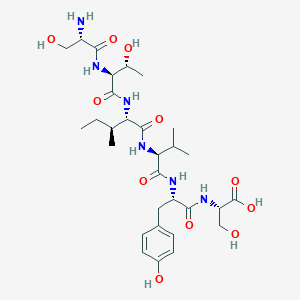
L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seril-L-treonil-L-isoleucil-L-valil-L-tirosil-L-serina es un compuesto peptídico compuesto por siete aminoácidos: serina, treonina, isoleucina, valina, tirosina y serina. Los péptidos como este son esenciales en varios procesos biológicos y tienen aplicaciones significativas en la investigación científica y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Seril-L-treonil-L-isoleucil-L-valil-L-tirosil-L-serina generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:
Acoplamiento: Cada aminoácido se activa y se acopla a la cadena en crecimiento.
Desprotección: Los grupos protectores de los aminoácidos se eliminan para permitir el siguiente paso de acoplamiento.
Escisión: El péptido completo se escinde de la resina y se purifica.
Métodos de producción industrial
La producción industrial de péptidos como L-Seril-L-treonil-L-isoleucil-L-valil-L-tirosil-L-serina a menudo emplea sintetizadores de péptidos automatizados, que optimizan el proceso SPPS. Estas máquinas pueden manejar la síntesis a gran escala con alta precisión y eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Seril-L-treonil-L-isoleucil-L-valil-L-tirosil-L-serina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar las cadenas laterales de aminoácidos como la tirosina.
Reducción: Las reacciones de reducción pueden afectar los enlaces disulfuro si están presentes.
Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos del péptido.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido performico.
Agentes reductores: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP).
Reactivos de sustitución: Derivados de aminoácidos con grupos protectores.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la tirosina puede conducir a la formación de ditirosina.
Aplicaciones Científicas De Investigación
L-Seril-L-treonil-L-isoleucil-L-valil-L-tirosil-L-serina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un péptido modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Investigado por su papel en las interacciones proteína-proteína y las vías de señalización.
Medicina: Explorado para posibles aplicaciones terapéuticas, incluido como un vehículo de administración de fármacos.
Industria: Utilizado en el desarrollo de materiales basados en péptidos y biosensores.
Mecanismo De Acción
El mecanismo de acción de L-Seril-L-treonil-L-isoleucil-L-valil-L-tirosil-L-serina implica su interacción con dianas moleculares específicas, como receptores o enzimas. Estas interacciones pueden modular varias vías celulares, lo que lleva a efectos biológicos. Por ejemplo, los péptidos pueden unirse a receptores en las superficies celulares, provocando cascadas de señalización intracelular.
Comparación Con Compuestos Similares
Compuestos similares
- L-α-glutamilglicil-L-treonil-L-fenilalanil-L-treonil-L-seril-L-α-aspartil-L-valil-L-seril-L-seril-L-tirosil-L-leucil-L-α-glutamilglicil-L-glutaminil-L-alanil-L-alanil-L-lisil-L-α-glutamil-L-fenilalanil-L-isoleucil-L-alanil-L-triptofanil-L-leucil-L-valil-L-arginilglicil-L-arginil .
- DABCYL-Lys-Thr-Ser-Ala-Val-Leu-Gln-Ser-Gly-Phe-Arg-Lys-Met-Glu-EDANS trifluoroacetato .
Unicidad
L-Seril-L-treonil-L-isoleucil-L-valil-L-tirosil-L-serina es único debido a su secuencia específica de aminoácidos, que imparte propiedades estructurales y funcionales distintas. Esta singularidad lo hace valioso para aplicaciones de investigación específicas y posibles usos terapéuticos.
Propiedades
Número CAS |
648424-18-4 |
|---|---|
Fórmula molecular |
C30H48N6O11 |
Peso molecular |
668.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H48N6O11/c1-6-15(4)23(35-29(45)24(16(5)39)36-25(41)19(31)12-37)28(44)34-22(14(2)3)27(43)32-20(11-17-7-9-18(40)10-8-17)26(42)33-21(13-38)30(46)47/h7-10,14-16,19-24,37-40H,6,11-13,31H2,1-5H3,(H,32,43)(H,33,42)(H,34,44)(H,35,45)(H,36,41)(H,46,47)/t15-,16+,19-,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
SCHSNTIMIUZUKG-SVRNMFNJSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



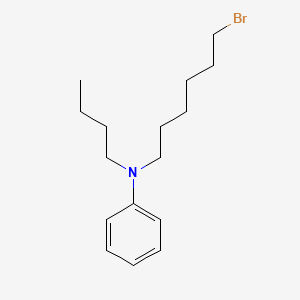
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
propanedinitrile](/img/structure/B12588399.png)
![5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole](/img/structure/B12588410.png)
![1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine](/img/structure/B12588413.png)

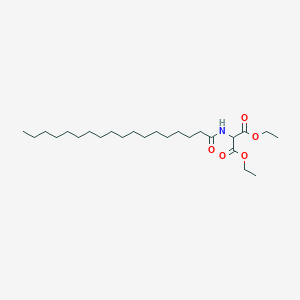
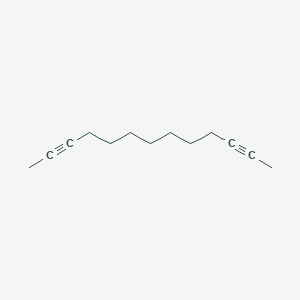
![2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-](/img/structure/B12588430.png)
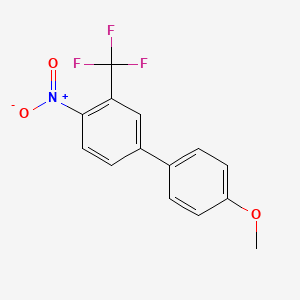
![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
![Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate](/img/structure/B12588451.png)
